N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
Compounds with the trifluoromethyl group are often used in pharmaceuticals, agrochemicals, and materials due to their unique properties . The trifluoromethyl group plays an increasingly important role in these fields .
Synthesis Analysis
The synthesis of similar compounds often involves radical trifluoromethylation . This process involves the trifluoromethylation of carbon-centered radical intermediates .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using various spectroscopic techniques and computational methods such as DFT and TD-DFT .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve processes like the Strecker reaction and intramolecular charge transfer .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be influenced by factors like solvent polarity . These properties can be studied using techniques like ultrafast transient absorption spectroscopy .Scientific Research Applications
Synthesis and Biological Evaluation
A study by Ghorab et al. (2017) describes the synthesis of novel compounds bearing the benzenesulfonamide moiety, inspired by second-line antituberculosis pro-drugs. The synthesized compounds showed significant activity against Mycobacterium tuberculosis, highlighting the potential of benzenesulfonamide derivatives in tuberculosis treatment (Ghorab, El-Gaby, Soliman, Alsaid, Abdel-Aziz, & Elaasser, 2017).
Antioxidant and Enzyme Inhibitory Profile
Lolak et al. (2020) investigated benzenesulfonamides incorporating 1,3,5-triazine motifs for their antioxidant properties and inhibitory activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These compounds showed moderate antioxidant activity and significant enzyme inhibition, suggesting their potential in treating diseases like Alzheimer's and Parkinson's (Lolak, Boğa, Tuneğ, Karakoc, Akocak, & Supuran, 2020).
Antifungal Activity
Khodairy, Ali, and El-wassimy (2016) focused on the synthesis of novel triazepines, pyrimidines, and azoles using toluenesulfonamide as a building block. The synthesized compounds exhibited good antifungal activity, presenting a new avenue for antifungal drug development (Khodairy, Ali, & El-wassimy, 2016).
Carbonic Anhydrase Inhibitors for Anticancer Applications
A series of ureido benzenesulfonamides incorporating 1,3,5-triazine moieties were reported by Lolak et al. (2019) as potent inhibitors of human carbonic anhydrase isoforms, particularly hCA IX, a target for anticancer and antimetastatic agents. This study underscores the therapeutic potential of these compounds in cancer treatment (Lolak, Akocak, Bua, Sanku, & Supuran, 2019).
Antimicrobial Evaluation of Quinoline-Sulfonamide Derivatives
A 2019 study synthesized quinoline clubbed with sulfonamide moieties to explore their antimicrobial potential. The synthesized compounds showed high activity against Gram-positive bacteria, providing insights into the development of new antimicrobial agents (2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N5O3S/c1-24(2)15-14(11-21-16(22-15)25-6-8-28-9-7-25)23-29(26,27)13-5-3-4-12(10-13)17(18,19)20/h3-5,10-11,23H,6-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRYVZVUAJHMFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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